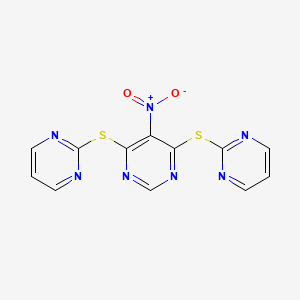
5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C12H7N7O2S2 and a molecular weight of 345.36 g/mol . This compound features a pyrimidine core substituted with nitro and pyrimidin-2-ylsulfanyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate sulfur-containing reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where pyrimidine-2-thiol reacts with 5-nitro-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrimidin-2-ylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The major product would be 5-amino-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine.
Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Scientific Research Applications
5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidin-2-ylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine.
5-Amino-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of nitro and pyrimidin-2-ylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
CAS No. |
73768-69-1 |
|---|---|
Molecular Formula |
C12H7N7O2S2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H7N7O2S2/c20-19(21)8-9(22-11-13-3-1-4-14-11)17-7-18-10(8)23-12-15-5-2-6-16-12/h1-7H |
InChI Key |
UNWIJFQLDBRDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C(=NC=N2)SC3=NC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


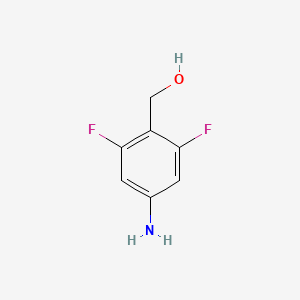

![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
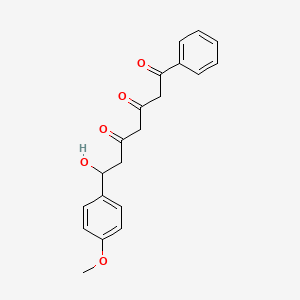
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
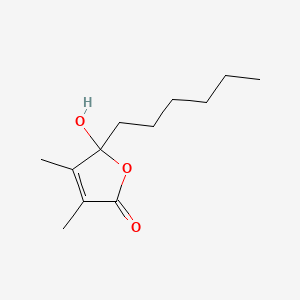
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)


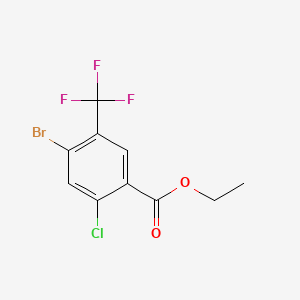
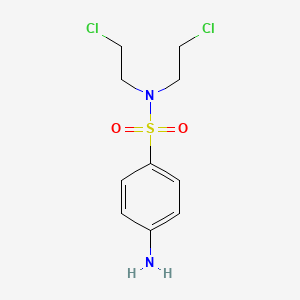
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
